molecular formula C24H23ClN4O3 B10866388 methyl [(4Z)-4-(1-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}ethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate

methyl [(4Z)-4-(1-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}ethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate

Cat. No.: B10866388
M. Wt: 450.9 g/mol
InChI Key: HAZUGZLIKLHWGA-UHFFFAOYSA-N
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Description

Methyl [(4Z)-4-(1-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}ethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate is a complex organic compound that features a unique combination of indole, pyrazole, and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [(4Z)-4-(1-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}ethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the formation of the pyrazole ring, and finally, the esterification to form the acetate group.

    Indole Derivative Preparation: The indole derivative can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Pyrazole Ring Formation: The pyrazole ring is formed through a cyclization reaction involving a hydrazine derivative and a 1,3-dicarbonyl compound.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl [(4Z)-4-(1-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}ethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl [(4Z)-4-(1-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}ethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of methyl [(4Z)-4-(1-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}ethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors to modulate their signaling pathways. The specific molecular targets and pathways involved depend on the context of its use in research or medicine.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-butyric acid share the indole core structure.

    Pyrazole Derivatives: Compounds such as pyrazole-3-carboxylic acid and 1-phenyl-3-methyl-5-pyrazolone are structurally similar.

Uniqueness

Methyl [(4Z)-4-(1-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}ethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate is unique due to its combination of indole, pyrazole, and ester functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C24H23ClN4O3

Molecular Weight

450.9 g/mol

IUPAC Name

methyl 2-[4-[N-[2-(5-chloro-1H-indol-3-yl)ethyl]-C-methylcarbonimidoyl]-3-oxo-2-phenyl-1H-pyrazol-5-yl]acetate

InChI

InChI=1S/C24H23ClN4O3/c1-15(26-11-10-16-14-27-20-9-8-17(25)12-19(16)20)23-21(13-22(30)32-2)28-29(24(23)31)18-6-4-3-5-7-18/h3-9,12,14,27-28H,10-11,13H2,1-2H3

InChI Key

HAZUGZLIKLHWGA-UHFFFAOYSA-N

Canonical SMILES

CC(=NCCC1=CNC2=C1C=C(C=C2)Cl)C3=C(NN(C3=O)C4=CC=CC=C4)CC(=O)OC

Origin of Product

United States

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